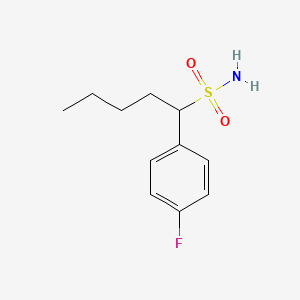

1-(4-Fluorophenyl)pentane-1-sulfonamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H16FNO2S |

|---|---|

Molecular Weight |

245.32 g/mol |

IUPAC Name |

1-(4-fluorophenyl)pentane-1-sulfonamide |

InChI |

InChI=1S/C11H16FNO2S/c1-2-3-4-11(16(13,14)15)9-5-7-10(12)8-6-9/h5-8,11H,2-4H2,1H3,(H2,13,14,15) |

InChI Key |

WUCOUQSUSYQMSK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(C1=CC=C(C=C1)F)S(=O)(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 1 4 Fluorophenyl Pentane 1 Sulfonamide

Established Pathways for Sulfonamide Synthesis

Traditional methods for creating the sulfonamide bond remain widely used due to their reliability and well-understood mechanisms. These pathways typically involve the reaction of activated sulfonyl electrophiles with amine nucleophiles or the oxidative coupling of more fundamental precursors.

The most conventional and widely practiced method for synthesizing sulfonamides is the reaction of a primary or secondary amine with a sulfonyl chloride. researchgate.net This reaction, often referred to as sulfonylation, typically requires a base to neutralize the hydrochloric acid byproduct. researchgate.netcbijournal.com Pyridine is a commonly employed base for this transformation. cbijournal.com The process is straightforward: the nucleophilic amine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of the sulfonamide C-N bond.

The versatility of this method allows for the synthesis of a vast array of sulfonamides by varying the amine and sulfonyl chloride components. cbijournal.com For instance, reacting various aryl, heteroaryl, or alkyl sulfonyl chlorides with different amines can produce the desired sulfonamides in high yields, often ranging from 72-96%. cbijournal.com However, a significant limitation of this approach is the reliance on sulfonyl chloride precursors, which can be unstable, toxic, and difficult to handle or store due to their high reactivity and susceptibility to hydrolysis. nih.govhighfine.com Their preparation often involves harsh oxidizing and chlorinating agents. researchgate.netnih.gov

Table 1: Examples of Sulfonamide Synthesis via Sulfonyl Chlorides This table is illustrative of the general reaction and does not represent the specific synthesis of 1-(4-Fluorophenyl)pentane-1-sulfonamide.

| Amine Reactant | Sulfonyl Chloride Reactant | Base | Yield |

|---|---|---|---|

| Aniline | Benzenesulfonyl chloride | Pyridine | 100% cbijournal.com |

| p-Toluidine | p-Toluenesulfonyl chloride | Pyridine | Quantitative cbijournal.com |

| 2-chloro-6,7-dimethoxyquinazolin-4-amine | Various aryl/alkyl sulfonyl chlorides | Sodium Hydride | 72-96% cbijournal.com |

Synthesis via Amines and Thiols

To circumvent the issues associated with sulfonyl chlorides, methods utilizing more fundamental and readily available starting materials have been developed. The direct oxidative coupling of thiols and amines represents a significant advancement in sulfonamide synthesis. rsc.orgrsc.org This strategy is atom-economical and streamlines synthetic routes by avoiding pre-functionalization steps. rsc.orgresearchgate.net

Several protocols exist for this transformation, including electrochemical methods and those using chemical oxidants. An environmentally benign electrochemical approach enables the oxidative coupling of a wide range of thiols and amines, driven entirely by electricity without the need for sacrificial reagents or catalysts. nih.govacs.org The mechanism involves the initial anodic oxidation of the thiol to a disulfide intermediate. rsc.org Concurrently, the amine is oxidized to an aminium radical cation, which then reacts with the disulfide to form a sulfenamide (B3320178). nih.govrsc.org Subsequent oxidation steps convert the sulfenamide, via a sulfinamide intermediate, into the final sulfonamide product. rsc.org This process is rapid, often completed in minutes, and produces hydrogen as the only byproduct. nih.govacs.org

Table 2: Substrate Scope for Electrochemical Sulfonamide Synthesis Data based on general electrochemical coupling of thiols and amines. Yields are for isolated products. nih.govacs.org

| Thiol | Amine | Yield |

|---|---|---|

| Thiophenol | Cyclohexylamine | 85% |

| 4-Methylbenzenethiol | Pyrrolidine | 82% |

| 4-Chlorobenzenethiol | Piperidine | 78% |

| 4-Fluorobenzenethiol | Morpholine | 81% |

Advanced and Novel Approaches in the Synthesis of Fluorophenyl-Containing Sulfonamides

Recent innovations in synthetic chemistry have provided powerful new tools for constructing sulfonamides, particularly those bearing sensitive or complex functionalities like the fluorophenyl group. These methods offer greater efficiency, milder reaction conditions, and access to a broader range of chemical structures.

A novel and powerful strategy for synthesizing sulfonamides involves the use of unactivated carboxylic acids and amines, which are among the most common starting materials in the pharmaceutical industry. nih.govnih.gov This method merges traditional amide coupling partners to generate sulfonamide bioisosteres through a one-pot decarboxylative halosulfonylation. princeton.eduresearchgate.net

The process utilizes a copper-catalyzed ligand-to-metal charge transfer (LMCT) to convert an aromatic carboxylic acid into a sulfonyl chloride intermediate in situ. nih.govnih.gov This reactive intermediate is not isolated but is immediately subjected to amination by adding an amine to the same reaction vessel, yielding the corresponding sulfonamide. nih.gov This one-pot procedure avoids the need to pre-functionalize the acid or amine and is applicable to a diverse range of aryl and heteroaryl substrates. nih.govresearchgate.net A key advantage is the circumvention of isolating highly reactive sulfonyl chloride electrophiles. nih.gov This method can also be adapted to synthesize sulfonyl fluorides, which are valuable chemical probes. nih.gov

Metal-catalyzed cross-coupling reactions have revolutionized C-N bond formation, and their application to sulfonamide synthesis provides a powerful method for coupling aryl halides with sulfonamides. nih.gov Nickel-catalyzed methodologies, in particular, have proven highly efficient for this transformation. scilit.com One advanced approach employs a dual-catalysis system, merging nickel catalysis with a photosensitizer. nih.govprinceton.edu

In this proposed mechanism, a Ni(0) complex undergoes oxidative addition into an aryl halide to form a Ni(II)-aryl complex. nih.gov Ligand exchange with the sulfonamide, followed by deprotonation, generates a Ni(II)-aryl amido intermediate. nih.gov The photosensitizer absorbs visible light and transfers energy to the nickel complex, promoting the final C–N bond-forming reductive elimination from a triplet excited state. nih.govprinceton.edu This method provides general access to a broad range of N-aryl and N-heteroaryl sulfonamides and is tolerant of various functional groups on both the aryl halide and sulfonamide partners. princeton.eduelsevierpure.com

Table 3: Scope of Nickel-Catalyzed Sulfonamidation of Aryl Bromides Illustrative yields for the coupling of various aryl bromides with benzenesulfonamide (B165840) using a photosensitized nickel catalyst. princeton.edu

| Aryl Bromide | Yield (without added ligand) | Yield (with added ligand) |

|---|---|---|

| 4-Bromoanisole | 41% | 85% |

| 4-Bromobiphenyl | 88% | 96% |

| 4-Bromobenzonitrile | 88% | 96% |

| 3-Bromopyridine | 90% | 73% |

Use of Pentafluorophenyl Sulfonate Esters as Stable Precursors

To address the inherent instability of sulfonyl chlorides, pentafluorophenyl (PFP) sulfonate esters have emerged as excellent, stable precursors for sulfonamide synthesis. highfine.comucl.ac.uk PFP sulfonate esters are often crystalline solids that are not susceptible to hydrolysis, making them easier to handle, purify, and store compared to their sulfonyl chloride counterparts. highfine.com

The synthesis of sulfonamides from these precursors is achieved through a simple aminolysis reaction, where an amine displaces the pentafluorophenoxy group to form the sulfonamide bond. ucl.ac.uk This method has been shown to be effective for a wide range of amines. ucl.ac.uk The stability of the PFP sulfonate ester allows for its incorporation into molecules via other reactions, such as Suzuki-Miyaura cross-coupling, before the final aminolysis step to generate complex sulfonamides. researchgate.net This robust nature makes PFP sulfonate esters valuable and versatile intermediates in multi-step syntheses. ucl.ac.uk

Oxidation of Sulfenamides to Sulfonamides

The synthesis of sulfonamides via the oxidation of sulfenamide intermediates represents a modern and efficient approach that avoids the use of harsh reagents like sulfonyl chlorides. nih.govrsc.org This methodology is particularly relevant for the synthesis of this compound, proceeding through a multi-step oxidative process.

One advanced method involves the electrochemical oxidative coupling of a corresponding thiol (e.g., 4-fluorophenylmethanethiol, if the pentane (B18724) chain is introduced differently, or a more complex thiol) and an amine. acs.org The reaction mechanism typically proceeds through several key stages. Initially, the thiol undergoes anodic oxidation to form a disulfide intermediate. rsc.orgacs.org Concurrently, the amine is oxidized to generate an aminium radical cation. This radical intermediate then reacts with the disulfide to yield a sulfenamide. nih.govacs.org

The crucial final steps involve two consecutive oxidations of the sulfenamide. The sulfenamide is first oxidized to a sulfinamide intermediate, which is then further oxidized to the final stable sulfonamide product. rsc.orgacs.org This entire transformation can be driven by electricity without the need for sacrificial chemical oxidants, making it an environmentally benign process that produces hydrogen as the only byproduct. nih.govacs.org

Chemical oxidants can also be employed for the transformation of sulfenamides or the more stable sulfinamide intermediates into sulfonamides. This protocol offers an alternative to traditional methods that often require hazardous or unstable reagents. organic-chemistry.orgresearchgate.net

Table 1: Overview of Sulfenamide/Sulfinamide Oxidation Conditions

| Method | Reagents/Conditions | Intermediate | Advantages |

| Electrochemical Oxidation | Carbon Anode / Iron Cathode, CH₃CN/HCl | Sulfenamide, Sulfinamide | Environmentally friendly, no sacrificial reagents, rapid (can be done in minutes). nih.gov |

| Chemical Oxidation | Various oxidizing agents (e.g., tBuOOH, NCS) | Sulfinamide | Avoids use of unstable sulfonyl chlorides, applicable to various substrates. rsc.orgresearchgate.net |

Derivatization Strategies for Structural Elucidation and Activity Modulation of the this compound Core

Derivatization of the this compound core is a critical strategy for two primary purposes: determining the three-dimensional structure of its stereoisomers and modulating its biological activity. The sulfonamide functional group (–SO₂NH–) provides a reactive site for various chemical modifications.

For structural elucidation, particularly the determination of absolute configuration at the chiral center (the carbon bonded to the fluorophenyl group), derivatization with a chiral derivatizing agent (CDA) is a common technique. nih.gov For instance, the sulfonamide could potentially be hydrolyzed to the corresponding amine, which is then reacted with an enantiomerically pure acid, such as (R)- or (S)-α-methoxyphenylacetic acid (MPA). This reaction creates a pair of diastereomers whose distinct properties, especially their NMR spectra, can be analyzed to deduce the stereochemistry of the original molecule. nih.gov

For modulating biological activity, the sulfonamide nitrogen is a key target for derivatization. Modifications at this position can significantly alter the compound's physicochemical properties, such as acidity, lipophilicity, and hydrogen bonding capacity, which in turn affects its pharmacological profile. nih.gov Common derivatization reactions include N-alkylation or N-acylation to introduce new functional groups. These modifications can lead to analogues with enhanced potency, selectivity, or improved pharmacokinetic properties. ucl.ac.uk

Table 2: Potential Derivatization Strategies and Their Applications

| Reaction Type | Reagents | Potential Purpose |

| N-Alkylation | Alkyl halide, Base | Modulate lipophilicity, introduce new binding motifs. |

| N-Acylation | Acyl chloride, Base | Alter electronic properties, introduce amide functionality. |

| Reaction with Chiral Derivatizing Agent (CDA) | e.g., (R)- or (S)-MPA on a precursor amine | Formation of diastereomers for absolute configuration determination via NMR or crystallography. nih.gov |

| Heterocycle Formation | Bifunctional reagents | Constrain conformation, explore new chemical space for biological activity. |

Stereoselective Synthesis and Chiral Resolution of this compound Analogues

Given the presence of a stereocenter, obtaining enantiomerically pure forms of this compound is essential for studying its stereospecific properties. This can be achieved through either stereoselective synthesis or chiral resolution of a racemic mixture.

Stereoselective Synthesis aims to produce a single enantiomer directly. While specific methods for this compound are not detailed in the provided results, general approaches include the use of chiral auxiliaries attached to one of the reactants or the use of chiral catalysts. These methods guide the reaction pathway to favor the formation of one stereoisomer over the other, avoiding the 50% loss inherent in resolution methods.

Chiral Resolution is the process of separating a racemic mixture into its constituent enantiomers. wikipedia.org

Crystallization of Diastereomeric Salts : This is the most common resolution technique. wikipedia.org It involves reacting the racemic mixture with an enantiomerically pure resolving agent, often a chiral acid or base. For a sulfonamide derivative, a precursor amine could be resolved by reacting it with a chiral acid like O,O'-di-p-toluoyl tartaric acid or camphorsulfonic acid. wikipedia.orggoogle.com This forms a pair of diastereomeric salts with different solubilities, allowing one to be selectively crystallized and separated. The resolving agent is then removed to yield the pure enantiomer. wikipedia.org

Chiral Column Chromatography : High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative method for separating enantiomers. nih.gov The racemic mixture is passed through a column where the enantiomers interact differently with the chiral environment of the CSP, causing them to elute at different times, thus achieving separation. nih.govnih.gov

Table 3: Comparison of Chiral Separation Methods

| Method | Principle | Common Resolving Agents / CSPs | Advantages | Disadvantages |

| Diastereomeric Salt Crystallization | Different solubilities of diastereomeric salts. | Tartaric acid derivatives, Camphorsulfonic acid, Brucine, 1-Phenylethylamine. wikipedia.orggoogle.com | Scalable for industrial production, cost-effective. | Laborious, depends on successful crystallization, theoretical max yield is 50% per cycle. wikipedia.org |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Cellulose-based (e.g., Chiralcel OD), Amylose-based CSPs. nih.gov | High purity achievable, applicable to a wide range of compounds, can be used for analysis and preparation. nih.gov | Higher cost, limited scalability for preparative separations. |

Structure Activity Relationship Sar Studies of 1 4 Fluorophenyl Pentane 1 Sulfonamide Derivatives

Systematic Investigation of Substituent Effects on Biological Activity

The systematic modification of the 1-(4-fluorophenyl)pentane-1-sulfonamide scaffold allows for a detailed understanding of the pharmacophore. Key areas of investigation include the pentane (B18724) chain, the fluorophenyl ring, the sulfonamide linker, and the potential for incorporating heterocyclic moieties.

While specific SAR studies detailing the modification of the pentane chain for this compound are not extensively documented in the scientific literature, general principles of medicinal chemistry suggest its critical role. The length and branching of an alkyl chain, such as the pentyl group, directly influence the compound's lipophilicity, steric profile, and potential for van der Waals interactions within a target's binding pocket.

Chain Length: Altering the pentane chain to shorter (e.g., butyl, propyl) or longer (e.g., hexyl) analogs would modulate the compound's lipophilicity (logP). An optimal chain length is often required to balance solubility with the ability to cross biological membranes and fit into a hydrophobic binding pocket.

Branching: Introducing branching into the pentane chain (e.g., iso-pentyl or neo-pentyl analogs) would create a more sterically hindered molecule. This can enhance selectivity for a specific target by preventing binding to other proteins with smaller binding sites. However, excessive branching could also disrupt favorable interactions and reduce potency.

The 4-fluorophenyl group is a key structural element. The fluorine atom can modulate the electronic properties of the phenyl ring and participate in specific interactions, such as hydrogen bonds or dipole-dipole interactions, with a biological target. Its replacement with bioisosteres—substituents that retain similar physical or chemical properties—is a common strategy to improve potency, selectivity, and physicochemical properties. cambridgemedchemconsulting.com

A notable example comes from studies on γ-secretase inhibitors, where a compound containing the 1-(4-fluorophenyl)sulfonamide core was systematically modified. researchgate.netnih.gov In this context, the para-substituted fluorophenyl ring was identified as acting primarily as a rigid spacer. This prompted its replacement with the bicyclo[1.1.1]pentane (BCP) motif, a non-classical, saturated bioisostere. pharmablock.comnih.gov The BCP group mimics the spatial orientation of a para-substituted phenyl ring but is a three-dimensional, sp³-rich scaffold. researchgate.netnih.govkit.edu

This bioisosteric replacement led to a derivative with equipotent enzymatic inhibition but with significantly improved physicochemical properties, including enhanced aqueous solubility and passive permeability. researchgate.netnih.gov These improvements translated to superior oral absorption in preclinical models. researchgate.net The success of this strategy highlights that in scenarios where the aromatic ring's primary role is structural rather than electronic (e.g., π-stacking), replacement with a saturated scaffold like BCP can be highly advantageous for optimizing drug-like properties. researchgate.netnih.govpharmablock.com

Further SAR exploration includes modifying the halogen substituent. While the 4-fluoro position is common, replacing it with other halogens (e.g., chloro, bromo) would alter the lipophilicity, size, and electronic nature of the ring, potentially leading to different binding affinities and selectivity profiles. acu.edu.in

| Compound Moiety | γ-Secretase Inhibition (IC₅₀, nM) | Aqueous Solubility (µg/mL) | Passive Permeability (10⁻⁶ cm/s) |

|---|---|---|---|

| 4-Fluorophenyl | 5.9 | 1 | 0.8 |

| Bicyclo[1.1.1]pentane | 6.1 | 20 | 5.0 |

The sulfonamide group (-SO₂NH-) is a cornerstone of the molecule's structure and function. It is a key hydrogen bond donor and acceptor and its geometry is critical for proper orientation within the binding site. pharmacy180.com Modifications to this linker are a key strategy in drug optimization.

Common bioisosteric replacements for sulfonamides include:

N-Acylsulfonamides: These groups can better mimic the acidity of carboxylic acids, which may be important for certain target interactions. drughunter.comcardiff.ac.uk

Sulfonimidamides: This unique functional group has been shown to decrease lipophilicity and plasma protein binding while increasing solubility, offering a way to improve pharmacokinetic properties. semanticscholar.orgnih.gov

Reverse Sulfonamides: Reversing the sulfonamide linkage (-NHSO₂-) alters the hydrogen bonding pattern and can impact binding affinity and metabolic stability.

Integrating heterocyclic rings into drug candidates is a powerful strategy to enhance biological activity and improve physicochemical properties. nih.govnih.gov In the context of sulfonamide-based compounds, heterocycles can be appended to or replace existing moieties to introduce new interaction points, modulate solubility, and alter metabolic profiles. acu.edu.inresearchgate.net

For instance, attaching heterocyclic rings such as pyrazoles, isoxazoles, or triazoles to the sulfonamide nitrogen can lead to highly potent derivatives. pharmacy180.comresearchgate.net These rings can occupy additional space in the target's binding pocket, forming new hydrogen bonds or hydrophobic interactions. They can also serve to orient other functional groups optimally. Studies on various sulfonamide classes have shown that the introduction of specific heterocyclic rings can significantly boost antibacterial or anticancer activities. acu.edu.innih.govacs.org The choice of heterocycle—its size, aromaticity, and pattern of heteroatoms—is critical and forms a major part of SAR exploration in many drug discovery programs. nih.gov

Stereochemical Influence on Observed Biological Activities

The this compound structure contains a chiral center at the carbon atom attached to both the phenyl ring and the sulfonamide group. This means the compound exists as a pair of enantiomers (R and S forms). It is a well-established principle in pharmacology that enantiomers of a chiral drug can have significantly different biological activities, metabolic fates, and toxicities.

This difference arises because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer. One enantiomer (the eutomer) may fit perfectly into the binding site and elicit the desired response, while the other (the distomer) may bind with lower affinity or not at all. nih.gov

Therefore, the biological activity of racemic this compound is a composite of the activities of its two enantiomers. For development purposes, it is often necessary to separate the enantiomers, a process known as chiral separation, and test each one individually. nih.govresearchgate.net Studies on other chiral sulfonamides have confirmed that biological activity often resides predominantly in one enantiomer. nih.gov Understanding the stereochemical requirements for activity is thus a critical aspect of the SAR for this compound class.

Ligand Efficiency and Lipophilic Efficiency Analyses in SAR Optimization

In modern drug discovery, optimizing potency alone is insufficient. It is crucial to consider the efficiency with which a molecule achieves its potency relative to its size and lipophilicity. Ligand Efficiency (LE) and Lipophilic Efficiency (LLE), also known as LiPE, are key metrics used to guide this process. acs.orgwikipedia.org

Ligand Efficiency (LE): This metric normalizes binding affinity (potency) for the size of the molecule, typically measured by the number of non-hydrogen atoms (heavy atom count, HAC). It is calculated as: LE = -RTln(Kᵢ) / HAC or approximated as 1.4(-logIC₅₀) / HAC. LE helps identify small, efficient fragments that can be grown into more potent leads without adding excessive size.

Lipophilic Efficiency (LLE/LiPE): This metric assesses the balance between potency and lipophilicity (logP or logD). It is calculated as: LLE = pIC₅₀ - logP. wikipedia.org High LLE values (typically >5) are desirable, as they indicate that potency is being achieved without a concomitant increase in lipophilicity, which can lead to problems with solubility, metabolic instability, and off-target toxicity. acs.org

The bioisosteric replacement of the 4-fluorophenyl ring with the BCP motif provides an excellent case study. As shown in Table 2, while the potency (pIC₅₀) remains nearly identical, the BCP analog is significantly less lipophilic. This results in a marked improvement in LLE, indicating a higher-quality lead compound with a better balance of properties.

| Compound Moiety | pIC₅₀ | Calculated logP (cLogP) | Lipophilic Efficiency (LLE) |

|---|---|---|---|

| 4-Fluorophenyl | 8.23 | 3.5 | 4.73 |

| Bicyclo[1.1.1]pentane | 8.21 | 2.0 | 6.21 |

Note: pIC₅₀ values derived from IC₅₀ data in Table 1. cLogP values are representative estimates for such fragments and serve to illustrate the concept.

Analyzing LE and LLE throughout the optimization process ensures that gains in potency are achieved efficiently, leading to drug candidates with a higher probability of success in clinical development.

Mechanistic Investigations of Biological Activity: Preclinical Studies

In Vitro Pharmacological Profiling

To confirm that a compound interacts with its intended molecular target within a cellular environment, various in vitro assays are employed. These assays are crucial for understanding a compound's mechanism of action and for establishing a dose-response relationship.

Target Engagement Assays : Techniques like cellular thermal shift assays (CETSA) or probe-based chemoproteomics can be used to verify that a compound binds to its target protein in live cells. nih.govelifesciences.org These methods measure the change in thermal stability or the displacement of a chemical probe from the target protein upon compound binding.

Pathway Activity Assays : Once target engagement is confirmed, downstream functional consequences are measured. For example, if a compound targets the MDM2-p53 interaction, a Western blot analysis could be used to measure the stabilization of p53 protein and the increased expression of its downstream target, p21. researchgate.net For an antimicrobial targeting folate synthesis, a bacterial growth inhibition assay in the presence of varying concentrations of the compound would demonstrate its bacteriostatic effect.

The table below illustrates hypothetical data from cell-based assays for a compound within the sulfonamide class.

| Assay Type | Target/Pathway | Cell Line | Endpoint Measured | Result (Illustrative IC50/EC50) |

| Target Engagement | MDM2 | A549 (human lung carcinoma) | p53 stabilization | 5 µM |

| Pathway Activity | p53 pathway | A549 (human lung carcinoma) | p21 protein expression | 7.5 µM |

| Antimicrobial Activity | Dihydropteroate (B1496061) Synthase | E. coli | Bacterial growth inhibition (MIC) | 32 µg/mL |

| Ion Channel Modulation | T-type Ca2+ channels | HEK293 (expressing Cav3.2) | Calcium influx | 10 µM |

Antimicrobial Susceptibility Testing and Minimal Inhibitory Concentration (MIC) Determinations

Currently, there is no publicly available scientific literature detailing the specific antimicrobial susceptibility testing or the minimal inhibitory concentration (MIC) values for 1-(4-Fluorophenyl)pentane-1-sulfonamide against any tested microorganisms. While the broader class of sulfonamides is known for its antibacterial properties, specific data for this particular compound is not yet reported.

In Vitro Cytotoxicity Assessment in Research Cell Lines

Detailed in vitro cytotoxicity data for this compound, including IC50 values against various research cell lines, is not available in the current body of scientific literature. The cytotoxic potential of this specific compound has not been publicly documented.

In Vivo Pharmacological Evaluation in Mechanistic Animal Models

Pharmacodynamic Markers and Target Engagement in Preclinical Disease Models

There are no published preclinical studies that identify or evaluate specific pharmacodynamic markers for this compound. Consequently, information regarding its target engagement in animal models of disease is not available.

Elucidation of Physiological and Neuropharmacological Effects

The physiological and neuropharmacological effects of this compound in animal models have not been characterized in any publicly accessible research.

Computational and Theoretical Chemistry Studies of 1 4 Fluorophenyl Pentane 1 Sulfonamide

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the fundamental electronic and structural properties of molecules. For 1-(4-Fluorophenyl)pentane-1-sulfonamide, these methods can predict its three-dimensional shape, the distribution of electrons, and its spectroscopic characteristics.

Electronic Structure Analysis and Conformational Landscapes

The electronic structure of this compound is significantly influenced by the interplay of the electronegative fluorine atom, the aromatic phenyl ring, and the polar sulfonamide group. Density Functional Theory (DFT) calculations, commonly employed for such analyses, would likely reveal a nuanced electron density distribution. The sulfonamide group acts as a strong electron-withdrawing group, which, in conjunction with the fluorine atom, would polarize the phenyl ring.

A systematic analysis of the sulfonamide bond using ab initio molecular orbital theory shows distinct conformational differences when compared to an amide bond. The torsion angle around the S-N bond in sulfonamides has two primary conformers, which are different from the typical trans and cis conformations of peptides. Furthermore, the rotational barriers around the S-N bond are considerably lower than those in a peptide bond, suggesting greater flexibility for sulfonamido compounds. The nitrogen atom in the sulfonamide group typically adopts a pyramidal geometry, in contrast to the planar arrangement of a peptide bond. psu.edu

The conformational landscape of this compound would be determined by the rotational freedom around several key single bonds, including the C-S bond linking the phenyl ring and the sulfur atom, the S-N bond of the sulfonamide group, and the C-C bonds of the pentane (B18724) chain. Rotational spectroscopy studies on similar benzenesulfonamides have shown that the amino group of the sulfonamide tends to lie perpendicular to the benzene (B151609) plane, with the amino hydrogens eclipsing the oxygen atoms. nih.gov For this compound, the bulky pentyl group and the fluorophenyl ring would create steric hindrances that dictate the most stable conformations.

Table 1: Predicted Electronic Properties of this compound based on DFT Calculations of Analogous Sulfonamides

| Property | Predicted Value | Significance |

| HOMO Energy | ~ -6.5 eV | Indicates the electron-donating capability of the molecule. |

| LUMO Energy | ~ -3.6 eV | Indicates the electron-accepting capability of the molecule. |

| HOMO-LUMO Gap (ΔE) | ~ 2.9 eV | Relates to the chemical reactivity and stability of the molecule. A smaller gap suggests higher reactivity. |

| Dipole Moment | ~ 3-5 D | Reflects the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

Note: These values are estimations based on published data for structurally related sulfonamides and may vary depending on the specific computational methods and basis sets used. nih.gov

Spectroscopic Property Prediction and Experimental Validation

Quantum chemical calculations are a powerful tool for predicting spectroscopic data, which can then be compared with experimental results for structural validation. DFT methods can be used to calculate vibrational frequencies (Infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. nih.govosti.gov

For this compound, the calculated IR spectrum would be expected to show characteristic peaks for the S=O stretching vibrations of the sulfonamide group, typically in the range of 1100-1400 cm⁻¹. The N-H stretching vibration would also be a prominent feature. The calculated ¹H and ¹³C NMR chemical shifts would be highly sensitive to the electronic environment of each nucleus, with the fluorine atom and the sulfonamide group exerting significant influence on the chemical shifts of the phenyl ring protons and carbons. Discrepancies between predicted and experimental spectra can often be resolved by considering the conformational averaging and intermolecular interactions present in the experimental sample but not always fully accounted for in the calculations for an isolated molecule.

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the interaction of a small molecule (ligand) with a biological macromolecule (protein). These methods are crucial in drug discovery and design.

Ligand-Protein Interaction Modeling with Identified Biological Targets

Sulfonamides are a well-known class of compounds with a broad range of biological activities, often acting as inhibitors of specific enzymes. researchgate.net Molecular docking studies on various sulfonamide derivatives have identified several potential protein targets. For instance, sulfonamides are known to inhibit carbonic anhydrases, dihydropteroate (B1496061) synthase, and penicillin-binding proteins. ias.ac.inresearchgate.netrjb.ro

Given the structural features of this compound, it is plausible that it could interact with the active sites of such enzymes. The sulfonamide group is a key pharmacophore that can coordinate with metal ions (like the zinc ion in carbonic anhydrase) or form hydrogen bonds with active site residues. ias.ac.in The 4-fluorophenyl group can engage in hydrophobic and π-π stacking interactions, while the pentane chain can occupy hydrophobic pockets within the binding site.

Prediction of Binding Modes and Affinities

Molecular docking simulations can predict the preferred binding orientation of this compound within a protein's active site and estimate the strength of the interaction, often expressed as a docking score or binding affinity (in kcal/mol). unar.ac.idnih.govnih.gov The binding mode is determined by a combination of factors including hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions.

Table 2: Predicted Binding Affinities of this compound with Potential Protein Targets based on Docking Studies of Similar Sulfonamides

| Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Carbonic Anhydrase I | -7.0 to -8.5 | His94, His96, His119, Thr199, Thr200 |

| Dihydropteroate Synthase | -6.5 to -8.0 | Arg, Lys, Ser, Asp residues in the active site |

| Penicillin-Binding Protein 2X | -6.0 to -7.5 | Ser, Thr, Lys residues in the catalytic site |

Note: These values are estimations based on docking studies of other sulfonamide derivatives and serve as a hypothetical prediction. Actual binding affinities would require experimental validation. researchgate.netrjb.rounar.ac.id

The sulfonamide moiety is expected to be a critical component of the binding, with its oxygen atoms acting as hydrogen bond acceptors and the NH group as a hydrogen bond donor. The fluorine atom on the phenyl ring can also participate in hydrogen bonding or other electrostatic interactions.

Analysis of Dynamic Behavior in Biological Environments

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations can offer insights into the dynamic behavior of the complex over time. An MD simulation would start with the docked pose of this compound in the protein's active site and simulate the movements of all atoms in the system.

These simulations can reveal the stability of the ligand within the binding pocket, the flexibility of both the ligand and the protein, and the role of water molecules in mediating interactions. Analysis of the MD trajectory can provide a more accurate estimation of the binding free energy and highlight key dynamic interactions that are not apparent from static docking poses. For sulfonamide-protein complexes, MD simulations have been used to confirm the stability of the binding mode and to understand the conformational changes that may occur upon ligand binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique employed in medicinal chemistry to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For sulfonamide derivatives, including structures analogous to this compound, QSAR studies are pivotal in designing novel molecules with enhanced therapeutic potential. tandfonline.comnih.gov These models allow for the prediction of a compound's activity before its synthesis, thereby saving time and resources. nih.gov

The development of a robust QSAR model involves several key steps. Initially, a dataset of molecules with known biological activities is compiled. Subsequently, molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. koreascience.kr Statistical methods, ranging from multiple linear regression (MLR) to more complex machine learning algorithms like artificial neural networks (ANN), are then used to create a model that correlates these descriptors with biological activity. koreascience.krresearchgate.net

In the context of sulfonamide derivatives, researchers have successfully developed QSAR models to predict their activity as, for example, antimicrobial or anticancer agents. nih.govresearchgate.net For a compound like this compound, relevant descriptors would likely include those related to its lipophilicity (e.g., LogP), the electronic influence of the fluorine atom, and the steric bulk of the pentane chain. nih.gov

The predictive power of a QSAR model is rigorously assessed through internal and external validation techniques. tandfonline.comnih.gov A well-validated model can then be used to screen virtual libraries of compounds and prioritize those with the highest predicted activity for synthesis and further testing. The insights gained from the model, such as the positive or negative impact of certain structural features, can guide the rational design of more potent analogs. tandfonline.comnih.gov

To illustrate the application of QSAR modeling, the following table presents a hypothetical set of descriptors and their correlation with the biological activity of a series of sulfonamide derivatives, which could include this compound.

| Descriptor | Description | Correlation with Activity |

| LogP | Octanol-water partition coefficient, a measure of lipophilicity. | Positive |

| Topological Polar Surface Area (TPSA) | A descriptor related to the polarity of the molecule. | Negative |

| Molecular Weight (MW) | The mass of the molecule. | No significant correlation |

| HOMO (Highest Occupied Molecular Orbital) Energy | An electronic descriptor related to the molecule's ability to donate electrons. | Positive |

| LUMO (Lowest Unoccupied Molecular Orbital) Energy | An electronic descriptor related to the molecule's ability to accept electrons. | Negative |

This hypothetical data suggests that for this series of compounds, increasing lipophilicity and the ability to donate electrons, while decreasing polarity, could lead to enhanced biological activity.

In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Prediction for Research Compound Prioritization

In silico ADME prediction is a crucial component of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic properties. nih.gov These predictions help in identifying candidates with favorable drug-like characteristics, thereby reducing the likelihood of late-stage failures in clinical trials. researchgate.net For a research compound such as this compound, in silico ADME profiling can provide valuable insights into its potential as a therapeutic agent. researchgate.net

A key aspect of in silico ADME prediction is the evaluation of a compound's compliance with established drug-likeness rules, such as Lipinski's Rule of Five. This rule outlines a set of physicochemical properties that are common among orally active drugs. The parameters typically considered are:

Molecular weight (MW) ≤ 500 Da

LogP (a measure of lipophilicity) ≤ 5

Number of hydrogen bond donors ≤ 5

Number of hydrogen bond acceptors ≤ 10

In addition to these rules, various computational models are used to predict specific ADME properties. For absorption, parameters such as human intestinal absorption (HIA) and cell permeability (e.g., Caco-2 permeability) are estimated. Distribution is often assessed by predicting plasma protein binding and the ability to cross the blood-brain barrier. mdpi.com Metabolism prediction focuses on identifying potential sites of metabolic transformation by cytochrome P450 enzymes. Finally, excretion pathways and potential toxicities, such as hepatotoxicity or cardiotoxicity, are also evaluated. jonuns.com

For this compound, in silico tools could be used to generate a comprehensive ADME profile. The presence of the fluorophenyl group might influence its metabolic stability and lipophilicity, while the sulfonamide moiety could impact its solubility and potential for plasma protein binding.

The following interactive table provides a hypothetical in silico ADME prediction for this compound.

| ADME Property | Predicted Value | Interpretation |

| Molecular Weight | 259.33 g/mol | Compliant with Lipinski's Rule |

| LogP | 2.8 | Compliant with Lipinski's Rule; good balance between solubility and permeability |

| Hydrogen Bond Donors | 2 | Compliant with Lipinski's Rule |

| Hydrogen Bond Acceptors | 3 | Compliant with Lipinski's Rule |

| Human Intestinal Absorption | High | Likely to be well-absorbed orally |

| Blood-Brain Barrier Permeability | Low | Less likely to cause central nervous system side effects |

| CYP2D6 Inhibition | Non-inhibitor | Lower potential for drug-drug interactions |

| Hepatotoxicity | Low risk | Favorable safety profile |

These hypothetical predictions suggest that this compound possesses drug-like properties and a favorable ADME profile, making it a promising candidate for further investigation. Such in silico assessments are invaluable for prioritizing research compounds and guiding their optimization. nih.gov

Future Directions and Emerging Research Avenues for 1 4 Fluorophenyl Pentane 1 Sulfonamide

Exploration of Novel Biological Targets and Undiscovered Mechanisms of Action

The future exploration of 1-(4-Fluorophenyl)pentane-1-sulfonamide would logically begin with broad-spectrum screening to identify potential biological targets. The sulfonamide moiety is a well-established pharmacophore present in drugs targeting a variety of enzymes and receptors. frontiersrj.comnih.govnih.govresearchgate.net For instance, sulfonamides are known to act as antibacterial agents by inhibiting dihydropteroate (B1496061) synthase, an enzyme crucial for folic acid synthesis in bacteria. nih.govdrugbank.commhmedical.com They also form the basis for diuretics, anticonvulsants, and anti-inflammatory drugs. nih.gov

Future research could involve high-throughput screening of this compound against a diverse panel of human enzymes and receptors to uncover novel interactions. Techniques such as differential scanning fluorimetry, surface plasmon resonance, and affinity chromatography coupled with mass spectrometry could elucidate binding partners. Unraveling any discovered mechanisms of action would then involve a suite of biochemical and cell-based assays to understand the downstream effects of target modulation.

Development of Advanced Synthetic Methodologies for Complex Analogues

The synthesis of sulfonamides is a well-established area of organic chemistry, typically involving the reaction of a sulfonyl chloride with a primary or secondary amine. frontiersrj.comresearchgate.net However, the creation of complex analogues of this compound to explore structure-activity relationships (SAR) would necessitate more advanced synthetic strategies.

Future work could focus on developing stereoselective synthetic routes to access enantiomerically pure forms of the compound, as biological activity is often stereospecific. Furthermore, the development of late-stage functionalization techniques would be highly valuable. These methods would allow for the rapid diversification of the core structure, enabling the synthesis of a library of analogues with modifications at the fluorophenyl ring, the pentyl chain, and the sulfonamide nitrogen. This would be crucial for optimizing potency, selectivity, and pharmacokinetic properties.

Integration of Multi-Omics Data in Comprehensive Mechanistic Studies

Should this compound demonstrate significant biological activity, a deep understanding of its mechanism of action would require a systems-level approach. The integration of multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics, would provide a comprehensive picture of the cellular response to the compound.

For example, transcriptomic analysis (RNA-seq) could reveal changes in gene expression profiles in response to treatment, highlighting affected pathways. Proteomics could identify changes in protein abundance and post-translational modifications, while metabolomics could uncover alterations in cellular metabolism. By integrating these datasets, researchers could construct detailed models of the compound's mechanism of action and potentially identify biomarkers of response or toxicity.

Application of Artificial Intelligence and Machine Learning for De Novo Compound Design and SAR Exploration

Artificial intelligence (AI) and machine learning (ML) are increasingly being used to accelerate drug discovery. In the context of this compound, these computational tools could be applied in several ways.

If a biological target is identified, AI and ML algorithms could be used to screen virtual libraries of millions of compounds to identify other potential inhibitors with different scaffolds. Furthermore, generative models could be employed for de novo drug design, creating novel molecular structures predicted to have high affinity and selectivity for the target. As SAR data becomes available from the synthesis and testing of analogues, quantitative structure-activity relationship (QSAR) models could be built using machine learning to predict the activity of new designs and guide the optimization process.

While the specific journey of this compound in the realm of scientific research is yet to be written, the path forward will likely be paved by these cutting-edge approaches, should initial studies reveal promising therapeutic potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.